Neopetasitenine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neopetasitenine can be isolated from Petasites japonicus through a series of extraction and purification steps. The plant material is typically dried and ground before being subjected to solvent extraction using organic solvents such as methanol or ethanol . The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: large-scale extraction would follow similar principles as laboratory extraction, with emphasis on safety and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Neopetasitenine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound typically yields its N-oxide, while reduction can produce various reduced derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

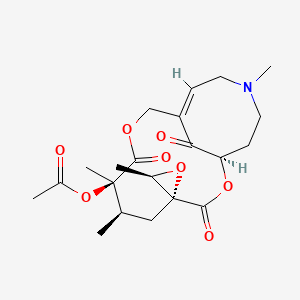

Neopetasitenine is classified as a pyrrolizidine alkaloid with the molecular formula . Its structure includes a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its biological activity. The compound is known for its rapid absorption in the body and conversion to its metabolite, petasitenine, which has been linked to hepatotoxicity.

Pharmacokinetics and Metabolism

Recent studies have focused on the pharmacokinetic profile of this compound. In animal models, it has been observed that:

- Rapid Absorption : this compound is quickly absorbed upon oral administration, with significant plasma concentrations detected shortly after dosing .

- Conversion to Petasitenine : Following absorption, this compound is metabolized into petasitenine, which is associated with increased toxicity .

- Toxicity Assessment : In vitro studies using human hepatocyte-like cell lines have demonstrated that both this compound and petasitenine can induce hepatotoxic effects, highlighting the importance of understanding their metabolic pathways .

Toxicological Studies

The toxicological implications of this compound are critical for assessing its safety in food products. The following points summarize key findings from recent research:

- Hepatotoxicity : this compound has been shown to cause liver damage at certain doses, particularly when converted to petasitenine. This raises concerns about its presence in dietary sources .

- Genotoxicity Testing : Studies have employed advanced modeling techniques to predict the genotoxic potential of this compound and its metabolites. These models have successfully distinguished between genotoxic and non-genotoxic substances .

Case Studies

Several case studies have been documented regarding the effects of this compound:

- Food Safety Concerns : A study highlighted the risks associated with consuming Petasites japonicus, particularly in populations where this plant is commonly used in traditional dishes. The findings indicated a need for regulatory measures to limit exposure to pyrrolizidine alkaloids .

- Pharmacokinetic Modeling : Research utilizing physiologically based pharmacokinetic (PBPK) modeling has provided insights into how this compound behaves in human systems compared to animal models. This modeling aids in predicting human responses based on rat data, although interspecies differences must be considered .

Applications in Research

This compound serves as a valuable model compound in various research areas:

- Natural Product Drug Interactions : It is studied for potential interactions with other drugs due to its complex metabolic pathways. Understanding these interactions is vital for developing safe herbal supplements .

- Development of Safety Protocols : Research findings are being used to inform safety protocols regarding the consumption of plants containing pyrrolizidine alkaloids, contributing to public health initiatives aimed at reducing exposure risks .

Mécanisme D'action

Neopetasitenine exerts its effects primarily through its metabolism to petasitenine, a deacetylated carcinogenic metabolite . This conversion occurs in the liver, where this compound is rapidly absorbed and metabolized. The hepatotoxic effects are attributed to the formation of reactive metabolites that can cause liver damage .

Comparaison Avec Des Composés Similaires

Petasitenine: The deacetylated metabolite of neopetasitenine, known for its carcinogenic properties.

Senkirkine: Another pyrrolizidine alkaloid found in Petasites japonicus with similar toxicological profiles.

Secopetasitenine: A newly identified otonecine-type pyrrolizidine alkaloid from Petasites japonicus.

Uniqueness: this compound is unique due to its rapid absorption and conversion to petasitenine, making it a significant compound for studying the pharmacokinetics and toxicology of pyrrolizidine alkaloids .

Activité Biologique

Neopetasitenine is a pyrrolizidine alkaloid (PA) primarily derived from the plant Petasites japonicus, commonly known as fuki. This compound has garnered attention due to its biological activities, particularly its effects on liver health and potential toxicological implications. This article provides a detailed overview of the biological activity of this compound, including its pharmacokinetics, antioxidant properties, and associated case studies.

Pharmacokinetics of this compound

Pharmacokinetic studies have indicated that this compound undergoes significant metabolism in the liver. A study reported the hepatic clearance values for rat and human microsomes as 8.1 and 7.4 µL/min/mg of microsomal protein, respectively . This suggests a moderate rate of metabolism, which is crucial for understanding its bioavailability and potential toxic effects.

Antioxidant Properties

This compound exhibits notable antioxidant activity. Research has shown that extracts from Petasites japonicus, which contain this compound, can inhibit nitric oxide production in various cell lines, suggesting a protective effect against oxidative stress . The antioxidant capabilities are attributed to several active compounds in the plant, with this compound being a significant contributor.

Toxicological Implications

While this compound has beneficial properties, it also poses risks due to its hepatotoxic potential. Pyrrolizidine alkaloids are known for their ability to induce liver damage through metabolic activation leading to the formation of toxic metabolites. Case studies have highlighted instances of hepatic toxicity associated with the consumption of PA-containing plants, including those containing this compound .

Case Studies

- Hepatic Toxicity in Humans : A study documented cases of liver injury in patients who consumed herbal products containing PAs, including this compound. Symptoms ranged from mild liver dysfunction to severe hepatotoxicity .

- Animal Models : In animal studies, administration of this compound resulted in elevated liver enzymes and histopathological changes indicative of liver damage. The effects were dose-dependent, emphasizing the need for caution in its use .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Propriétés

IUPAC Name |

[(1R,3'R,4R,6R,7R,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNVXCSFOWGBQP-MWTIQZJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316916 | |

| Record name | Neopetasitenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neopetasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60409-51-0 | |

| Record name | Neopetasitenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60409-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylfukinotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060409510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopetasitenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neopetasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 °C | |

| Record name | Neopetasitenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.